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molecular formula C8H11BO4 B062682 4-(Methoxymethoxy)phenylboronic acid CAS No. 162662-27-3

4-(Methoxymethoxy)phenylboronic acid

Cat. No. B062682
M. Wt: 181.98 g/mol
InChI Key: MERYVSUVKVVJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831106B1

Procedure details

In a manner similar to that of Example 1(g), by reaction of 10 g (57.8 mmol) of 4-bromophenol with 2.55 g (63.6 mmol) of 60% sodium hydride and 4.83 mL (63.6 mmol) of methoxymethyl chloride, followed by 25.4 mL (63.6 mmol) of 2.5M butyllithium solution and 15 mL (65 mmol) of triisopropyl borate, a brown solid is obtained (m.p.=65° C., m=6.2 g; Y=7.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>>[CH3:11][O:12][CH2:13][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:20]([OH:25])[OH:21])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
2.55 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.83 mL
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
25.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a brown solid is obtained (m.p.=65° C., m=6.2 g; Y=7.3%)

Outcomes

Product
Name
Type
Smiles
COCOC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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